

Spectroscopic Analysis of 1-Fluoro-1,1-dinitroethane: A Technical Overview

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **1-Fluoro-1,1-dinitroethane**

Cat. No.: **B079003**

[Get Quote](#)

Comprehensive spectroscopic data (NMR, IR, MS) for **1-Fluoro-1,1-dinitroethane** is not readily available in publicly accessible databases and scientific literature. While extensive research has been conducted on related nitroalkanes and fluorinated hydrocarbons, specific experimental spectra and detailed protocols for the synthesis and analysis of **1-fluoro-1,1-dinitroethane** remain elusive.

This guide, therefore, outlines the general principles and expected spectroscopic characteristics of this compound based on the analysis of structurally similar molecules. It also provides a standardized workflow for the acquisition and interpretation of such data, intended to serve as a foundational resource for researchers undertaking the synthesis and characterization of this energetic material.

Predicted Spectroscopic Data

Due to the absence of direct experimental data, the following tables summarize the expected spectroscopic characteristics for **1-fluoro-1,1-dinitroethane**. These predictions are based on the known spectroscopic behavior of related compounds containing gem-dinitro and fluoro-alkyl functionalities.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted NMR Spectral Data for **1-Fluoro-1,1-dinitroethane**

Nucleus	Chemical Shift (δ) Range (ppm)	Multiplicity	Coupling Constant (J) Range (Hz)	Notes
¹ H	4.5 - 6.0	Quartet	$^3J_{HF} \approx 15-25$	<p>The chemical shift is significantly downfield due to the electron-withdrawing effects of the two nitro groups and the fluorine atom. The proton signal will be split into a quartet by the three equivalent protons of the methyl group.</p>
¹³ C	90 - 110 (C-NO ₂) 20 - 35 (CH ₃)	Singlet Quartet		<p>The quaternary carbon bonded to the nitro and fluoro groups is expected to be highly deshielded. The methyl carbon will appear further upfield.</p>
¹⁹ F	-80 to -120	Quartet	$^3J_{FH} \approx 15-25$	<p>The fluorine chemical shift is influenced by the adjacent nitro groups. It is expected to be a quartet due to</p>

coupling with the methyl protons.

¹⁴ N	-10 to +10	Broad Singlet	The nitrogen signal for the nitro groups is expected to be a broad singlet.
-----------------	------------	---------------	---

Infrared (IR) Spectroscopy

Table 2: Predicted Infrared Absorption Bands for **1-Fluoro-1,1-dinitroethane**

Functional Group	Wavenumber (cm ⁻¹)	Intensity	Vibration Mode
C-H (alkane)	2950 - 3050	Medium	Stretching
C-N	800 - 900	Medium	Stretching
C-F	1000 - 1400	Strong	Stretching
NO ₂	1550 - 1600	Strong	Asymmetric Stretching
NO ₂	1350 - 1400	Strong	Symmetric Stretching

Mass Spectrometry (MS)

Table 3: Predicted Mass Spectrometry Fragmentation for **1-Fluoro-1,1-dinitroethane**

m/z	Proposed Fragment	Notes
[M]+•	$C_2H_3FN_2O_4^{+•}$	Molecular ion peak, likely to be of low abundance or absent due to the instability of the compound.
[M-NO ₂] ⁺	$C_2H_3FN_2O_2^{+}$	Loss of a nitro group is a common fragmentation pathway for nitroalkanes.
[M-2NO ₂] ⁺	$C_2H_3F^{+}$	Loss of both nitro groups.
[CH ₃] ⁺	CH ₃ ⁺	Methyl cation.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for a novel energetic compound like **1-fluoro-1,1-dinitroethane**. Extreme caution should be exercised during the synthesis and handling of this compound due to its potential explosive nature.

Synthesis

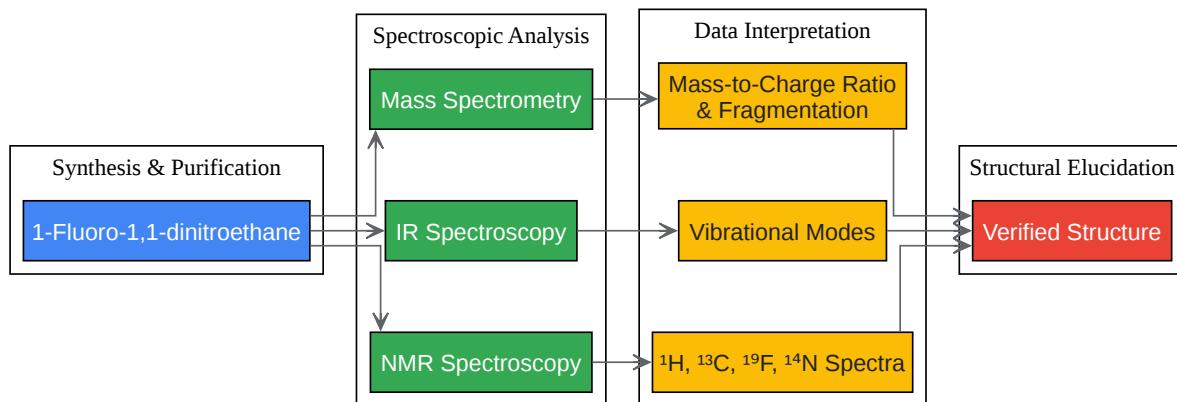
A potential synthetic route could involve the fluorination of the corresponding dinitroethane salt. A detailed and validated synthetic protocol would need to be established through careful laboratory investigation.

NMR Spectroscopy

- **Sample Preparation:** Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆) in a standard 5 mm NMR tube.
- **Instrumentation:** Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
- **Data Acquisition:**
 - ¹H NMR: Acquire a standard proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

- ^{13}C NMR: Acquire a proton-decoupled carbon spectrum. A longer acquisition time or a larger sample quantity may be necessary due to the lower natural abundance of ^{13}C .
- ^{19}F NMR: Acquire a fluorine spectrum. No special setup is typically required if the spectrometer is equipped with a broadband probe.
- ^{14}N NMR: Acquire a nitrogen spectrum. Due to the quadrupolar nature of the ^{14}N nucleus, the signals are often broad.

IR Spectroscopy


- Sample Preparation:
 - Attenuated Total Reflectance (ATR): Place a small amount of the solid or liquid sample directly on the ATR crystal.
 - KBr Pellet (for solids): Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.
- Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
- Data Acquisition: Record the spectrum typically in the range of 4000-400 cm^{-1} .

Mass Spectrometry

- Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method such as direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).
- Ionization: Utilize an appropriate ionization technique. Electron Ionization (EI) is common for volatile compounds, while softer ionization techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI) may be necessary to observe the molecular ion of less stable compounds.
- Data Acquisition: Acquire the mass spectrum over a suitable m/z range.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of **1-fluoro-1,1-dinitroethane**.

[Click to download full resolution via product page](#)

Caption: Workflow for the spectroscopic characterization of a chemical compound.

- To cite this document: BenchChem. [Spectroscopic Analysis of 1-Fluoro-1,1-dinitroethane: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b079003#spectroscopic-data-nmr-ir-ms-for-1-fluoro-1-1-dinitroethane>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com